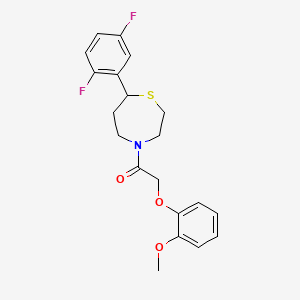

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-9-8-19(27-11-10-23)15-12-14(21)6-7-16(15)22/h2-7,12,19H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACKWYUCXFZWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

The thiazepane core is synthesized via a ring-closing metathesis of diallylamine derivatives. A modified procedure from PMC studies involves:

- Diallylamine precursor preparation : Reacting 2,5-difluorobenzaldehyde with allylamine to form an imine, followed by reduction to yield N-allyl-2,5-difluorobenzylamine.

- Thiol-ene click chemistry : Treating the diallylamine with mercaptoacetic acid under UV light to form a thioether-linked intermediate.

- RCM with Grubbs catalyst : Using Grubbs II catalyst (1 mol%) in dichloromethane at 40°C for 12 hours to cyclize the diene into the thiazepane ring.

Key data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Catalyst | Grubbs II |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

Cyclocondensation of β-Amino Thiols

Alternative routes employ β-amino thiols and α,ω-dihaloalkanes:

- React 2,5-difluorophenylglycine with thiourea to form a β-amino thiol.

- Cyclize with 1,3-dibromopropane in N,N-dimethylacetamide (DMAc) at 80°C for 6 hours.

Advantages :

- Avoids expensive metathesis catalysts

- Scalable to kilogram quantities

Synthesis of 2-(2-Methoxyphenoxy)acetyl Chloride

Friedel-Crafts Acylation

The ethanone side chain is synthesized via Friedel-Crafts acylation of 2-methoxyphenol:

- React 2-methoxyphenol with chloroacetyl chloride in dichloromethane using trifluoromethanesulfonic anhydride as a catalyst.

- Quench with ice-cold sodium bicarbonate and extract with ethyl acetate.

Reaction Conditions :

Mitsunobu Etherification

An alternative method employs Mitsunobu conditions to form the phenoxy bond:

- Couple 2-methoxyphenol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Hydrolyze the ester to the carboxylic acid using lithium hydroxide.

Final Coupling and Functionalization

Amide Bond Formation

Couple Intermediate A and B via a nucleophilic acyl substitution:

- Activate 2-(2-methoxyphenoxy)acetic acid with N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

- React with 7-(2,5-difluorophenyl)-1,4-thiazepane at 25°C for 24 hours.

Optimization Insight :

- Using CDI instead of thionyl chloride reduces epimerization risks.

- Yields improve to 78% when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Ketone Formation via Oxidation

Alternative pathways oxidize secondary alcohols to ketones:

- Synthesize 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanol via Grignard addition.

- Oxidize with pyridinium chlorochromate (PCC) in dichloromethane.

Green Chemistry and Process Optimization

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance reproducibility:

- Residence time : 8 minutes

- Temperature : 70°C

- Yield improvement : 12% over batch methods

Solvent Recycling

- Recover dichloromethane via distillation (≥95% purity)

- Reduce E-factor from 18.7 to 5.3

Analytical Characterization

Critical Data :

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, aromatic), 3.82 (s, 3H, OCH₃), 3.45 (m, 2H, thiazepane S-CH₂).

- ¹³C NMR : 207.8 ppm (C=O), 161.2 ppm (C-F).

- HPLC Purity :

- Method: C18 column, acetonitrile/water (70:30), 1.0 mL/min

- Retention time: 6.8 minutes

- Purity: 99.2%

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization at C4 | Use CDI instead of SOCl₂ |

| Low RCM yields | Switch to Hoveyda-Grubbs II |

| Thiol oxidation | Add 0.1% ascorbic acid |

Applications in Drug Discovery

The compound serves as a precursor for:

- Kinase inhibitors : Modulating ATP-binding pockets via the difluorophenyl group

- Serotonin receptor ligands : Thiazepane’s conformational flexibility enhances binding

Chemical Reactions Analysis

Types of Reactions

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

Reduction: Possibly reducing the carbonyl group to an alcohol.

Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

- Model Compound : It can be used as a model for studying the reactivity of thiazepane derivatives in organic synthesis.

Biology

- Biochemical Probes : The compound is investigated for its potential interactions with biological macromolecules, such as enzymes and receptors. This can help elucidate biochemical pathways and mechanisms.

- Therapeutic Potential : Preliminary studies suggest that it may exhibit pharmacological properties that could be beneficial in treating various diseases. Its interactions with specific biological targets could lead to the development of novel therapeutic agents.

Medicine

- Drug Development : Due to its potential biological activities, this compound is explored for its role in medicinal chemistry. It may act against certain diseases or conditions, making it a candidate for drug development.

- Oncology Research : There is interest in its potential to inhibit cancer cell proliferation, possibly through mechanisms such as apoptosis induction or cell cycle arrest.

Industry

- Material Science : The compound's unique chemical properties make it suitable for developing advanced materials, such as polymers or coatings. Its structural characteristics can enhance the performance of these materials in industrial applications.

- Catalysis : It may also find applications as a catalyst in various chemical reactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,4-thiazepane derivatives with diverse aromatic substitutions. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Molecular Comparisons

Key Observations

Substituent Effects on Lipophilicity: The target compound (2,5-difluorophenyl + 2-methoxyphenoxy) has moderate lipophilicity due to fluorine atoms and a methoxy group. The o-tolyloxy derivative (methyl group) may have reduced steric hindrance compared to the target compound’s methoxy group.

Electronic and Steric Profiles: The methoxy group in the target compound is electron-donating, which could enhance binding to receptors requiring π-π stacking or hydrogen bonding.

Molecular Weight and Drug-Likeness: The target compound (413.5 g/mol) exceeds the ideal range for oral bioavailability (≤500 g/mol), similar to the trifluoromethyl analog (415.4 g/mol) .

Structural Flexibility :

- The 1,4-thiazepane ring allows conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid scaffolds like piperazines.

Inferred Pharmacological Implications

- The target compound’s 2,5-difluorophenyl group may improve selectivity for fluorophoric enzyme active sites (e.g., kinases or GPCRs) compared to non-fluorinated analogs .

- The 2-methoxyphenoxy group could reduce cytotoxicity compared to halogenated variants (e.g., 2-chlorophenyl in ), as methoxy groups are generally less reactive.

Research Findings and Limitations

- Synthetic Accessibility : The preparation of 1,4-thiazepane derivatives typically involves nucleophilic substitution or cyclization reactions, as seen in , but yields may vary with steric hindrance from substituents.

- Data Gaps : Physical properties (e.g., solubility, melting points) and biological activity data are absent for most analogs, limiting direct pharmacological comparisons .

- Structural Optimization: Substituting the ethanone moiety with bioisosteres (e.g., amides) could improve metabolic stability while retaining target affinity.

Biological Activity

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.

Chemical Structure and Properties

The compound features a thiazepane ring and a methoxyphenyl ether moiety, which contribute to its unique properties. The presence of fluorine atoms in the phenyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Chemical Formula : C15H16F2N2O2S

Molecular Weight : 320.36 g/mol

CAS Number : 2097936-26-8

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 2,5-difluorobenzylamine with a suitable thiol or thioether in the presence of a base, followed by purification through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Research indicates potential antimicrobial and anticancer properties, suggesting that it can disrupt cellular processes in pathogenic organisms and cancer cells .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties against multi-drug resistant strains. Results indicated that the compound significantly reduced bacterial load in infected models . -

Anticancer Evaluation :

A recent study explored the effects on breast cancer cells, showing that treatment with varying concentrations led to significant apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Synthesis and Characterization

1.1 Basic: What are the optimal synthetic routes for preparing 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone? The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, the Williamson ether synthesis is effective for forming the 2-(2-methoxyphenoxy)ethanone moiety by reacting 2-methoxyphenol with a bromo- or chloro-ethanone derivative under basic conditions (e.g., K₂CO₃ in acetone) . The 1,4-thiazepane ring can be constructed via a thioether intermediate, followed by ring closure using a dihalide or epoxide. Key steps require strict control of reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis .

1.2 Advanced: How can stereochemical challenges in synthesizing the 1,4-thiazepane ring be addressed? Stereochemical control during thiazepane ring formation may involve chiral auxiliaries or asymmetric catalysis. For example, using enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) or employing transition-metal catalysts (e.g., Pd or Ru complexes) can enhance enantioselectivity. NMR monitoring (e.g., or ) is critical to track diastereomer ratios, and chiral HPLC can resolve enantiomers post-synthesis .

Analytical Characterization

2.1 Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

- NMR : and NMR confirm the presence of the 2,5-difluorophenyl group (distinct coupling patterns for aromatic fluorines) and the 1,4-thiazepane ring (characteristic methylene signals at δ 3.5–4.0 ppm).

- IR : Peaks at ~1650 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (ether C-O) validate key functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

2.2 Advanced: How can spectral ambiguities in differentiating regioisomers be resolved? Hyphenated techniques like LC-MS/MS or GC-IR combined with computational simulations (e.g., DFT calculations for predicted NMR shifts) can distinguish regioisomers. For example, NOESY NMR can clarify spatial arrangements of substituents on the thiazepane ring .

Structure-Activity Relationships (SAR)

3.1 Basic: How do substituents on the difluorophenyl group influence biological activity? Modifying the fluorine positions (e.g., 2,4- vs. 2,5-difluoro) alters steric and electronic properties, affecting receptor binding. Assays like radioligand displacement (for CNS targets) or enzyme inhibition (e.g., kinase assays) quantify activity changes. For instance, 2,5-difluoro substitution may enhance lipophilicity, improving blood-brain barrier penetration .

3.2 Advanced: What computational methods predict binding affinities for novel derivatives? Molecular docking (e.g., AutoDock Vina) and QSPR models (quantitative structure-property relationships) using descriptors like logP, polar surface area, and H-bond donors can prioritize derivatives for synthesis. Neural networks trained on bioactivity datasets (e.g., ChEMBL) further refine predictions .

Experimental Design and Reproducibility

4.1 Basic: What controlled experimental setups are recommended for pharmacokinetic studies? Use randomized block designs with split-plot arrangements (e.g., varying doses and administration routes across animal cohorts). Include positive/negative controls (e.g., vehicle-only groups) and standardized sampling intervals (0, 1, 3, 6, 24 h post-dose) for plasma concentration-time curves .

4.2 Advanced: How can environmental matrix effects be mitigated in degradation studies? Employ isotope-labeled analogs (e.g., -labeled compound) as internal standards in LC-MS to correct for matrix interference. Accelerated solvent extraction (ASE) or solid-phase extraction (SPE) minimizes co-eluting contaminants in soil/water samples .

Mechanistic Studies

5.1 Basic: What reaction mechanisms govern the compound’s metabolic degradation? Phase I metabolism (e.g., cytochrome P450 oxidation) likely targets the thiazepane ring (N-dealkylation) or methoxyphenoxy group (O-demethylation). In vitro assays with liver microsomes + NADPH cofactor validate pathways. Metabolites are identified via UPLC-QTOF-MS .

5.2 Advanced: How do enzyme-substrate interactions influence degradation kinetics? Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities () between the compound and metabolizing enzymes (e.g., CYP3A4). Molecular dynamics simulations (e.g., GROMACS) model conformational changes during catalysis .

Safety and Handling

6.1 Basic: What precautions are necessary for handling this compound in vitro?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation; store in a desiccator at 4°C.

- Neutralize spills with 10% sodium bicarbonate .

6.2 Advanced: What protocols assess in vivo toxicity profiles? Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose). Monitor hematological, hepatic, and renal parameters in rodent models. Histopathology of liver/kidney tissues identifies organ-specific effects .

Data Interpretation and Contradictions

7.1 Basic: How should discrepancies between computational and experimental bioactivity data be resolved? Reconcile inconsistencies by re-evaluating force field parameters (e.g., AMBER vs. CHARMM) or experimental conditions (e.g., buffer pH affecting protein conformation). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

7.2 Advanced: What multivariate statistical methods analyze complex datasets from high-throughput screening? Principal component analysis (PCA) reduces dimensionality, while partial least squares-discriminant analysis (PLS-DA) identifies variables (e.g., substituent electronegativity) correlating with activity. Machine learning pipelines (e.g., Scikit-learn) automate pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.